An In-Depth Technical Guide to 2-Phenylthiophenol: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-Phenylthiophenol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylthiophenol, also known as 2-phenylbenzenethiol, is a biaryl thiol compound with significant potential in organic synthesis and medicinal chemistry. Its unique structural motif, featuring a phenyl group ortho to a thiol functionality on a benzene ring, imparts distinct chemical reactivity that makes it a valuable building block for the synthesis of complex molecules, including novel therapeutic agents. This technical guide provides a comprehensive overview of 2-Phenylthiophenol, covering its chemical identity, physicochemical properties, synthesis methodologies, key chemical reactions, and applications, with a particular focus on its role in drug discovery and development. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of chemical synthesis and pharmaceutical sciences.
Chemical Identity and Physicochemical Properties
Proper identification and understanding of the physical characteristics of a chemical are paramount for its safe handling and effective use in research and development.
Chemical Structure and Identifiers
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IUPAC Name: 2-phenylbenzenethiol[1]
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Synonyms: 2-Phenylthiophenol, [1,1'-Biphenyl]-2-thiol, 2-Mercaptobiphenyl
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CAS Number: 2688-96-2[1]
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Molecular Formula: C₁₂H₁₀S[1]
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Molecular Weight: 186.27 g/mol [1]
Physicochemical Data
A thorough understanding of the physicochemical properties of 2-Phenylthiophenol is essential for designing synthetic routes and purification protocols. While comprehensive experimental data for this specific compound is not abundantly available in public literature, the following table summarizes key computed and available properties.
| Property | Value | Source |
| Molecular Weight | 186.27 g/mol | PubChem[1] |
| Molecular Formula | C₁₂H₁₀S | PubChem[1] |
| CAS Number | 2688-96-2 | PubChem[1] |
Note: Experimental values for properties such as melting point, boiling point, and density are not consistently reported in readily accessible literature. Researchers should consult supplier specifications or perform their own characterization.
Synthesis of 2-Phenylthiophenol
The synthesis of 2-Phenylthiophenol can be approached through various strategies common in the preparation of biaryl and thiol compounds. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
Newman-Kwart Rearrangement
A classical and effective method for the synthesis of thiophenols from phenols is the Newman-Kwart rearrangement. This thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, followed by hydrolysis, provides a reliable route to the corresponding thiophenol.
Workflow for Newman-Kwart Rearrangement:
Caption: Newman-Kwart rearrangement for 2-Phenylthiophenol synthesis.
Experimental Protocol (General):
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Thiocarbamate Formation: 2-Phenylphenol is reacted with a dialkylthiocarbamoyl chloride (e.g., dimethylthiocarbamoyl chloride) in the presence of a base (e.g., potassium carbonate or sodium hydride) in an aprotic solvent (e.g., DMF or acetone). The reaction mixture is typically stirred at room temperature or with gentle heating until completion.
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Rearrangement: The isolated O-aryl thiocarbamate is heated to a high temperature (typically 200-300 °C), often without a solvent, to induce the rearrangement to the more thermodynamically stable S-aryl isomer.
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Hydrolysis: The resulting S-aryl thiocarbamate is then hydrolyzed, for example, by refluxing with a strong base like sodium hydroxide in an alcoholic solvent, to yield the sodium salt of 2-Phenylthiophenol.
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Acidification: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate 2-Phenylthiophenol, which can then be isolated by filtration or extraction and further purified by distillation or chromatography.
Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic methodologies offer alternative routes to 2-Phenylthiophenol, often involving transition-metal-catalyzed cross-coupling reactions. For instance, a palladium- or copper-catalyzed coupling of a suitable aryl halide with a thiolating agent can be employed.
Workflow for Cross-Coupling Synthesis:
Caption: Cross-coupling approach to 2-Phenylthiophenol.
Experimental Protocol (Conceptual):
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Reaction Setup: A reaction vessel is charged with 2-bromobiphenyl, a suitable thiolating agent (e.g., sodium hydrosulfide or a protected thiol), a palladium or copper catalyst (e.g., Pd(OAc)₂, CuI), an appropriate ligand (e.g., a phosphine or diamine ligand), and an anhydrous solvent under an inert atmosphere.
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Reaction: The mixture is heated to the required temperature and stirred for a specified period until the starting material is consumed (monitored by TLC or GC-MS).
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Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated through standard work-up procedures involving extraction and washing. The crude product is then purified, typically by column chromatography or distillation.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Phenylthiophenol is primarily dictated by the thiol group, which can act as a nucleophile, a proton donor, or be oxidized. The adjacent phenyl group can exert steric and electronic effects on the reactivity of the thiol.
Nucleophilic Reactions
The thiolate anion, readily formed by deprotonation of the thiol with a base, is a potent nucleophile. It can participate in a variety of nucleophilic substitution and addition reactions.
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S-Alkylation and S-Arylation: The thiolate of 2-Phenylthiophenol can react with alkyl halides or activated aryl halides (e.g., in Ullmann-type condensations) to form the corresponding thioethers. These reactions are fundamental in building more complex molecular architectures.
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Michael Addition: As a soft nucleophile, the thiolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds, a key C-S bond-forming reaction in organic synthesis.
Oxidation
The thiol group is susceptible to oxidation. Mild oxidizing agents typically convert 2-Phenylthiophenol to the corresponding disulfide, bis(2-biphenyl) disulfide. Stronger oxidizing agents can lead to the formation of sulfonic acids.
Acidity
Similar to other thiophenols, 2-Phenylthiophenol is more acidic than its corresponding phenol analog, 2-phenylphenol. This increased acidity facilitates the formation of the thiolate anion under milder basic conditions.
Applications in Drug Discovery and Development
The structural features of 2-Phenylthiophenol make it a valuable scaffold and building block in medicinal chemistry. Aromatic thioethers and related sulfur-containing heterocycles are present in a wide range of biologically active compounds.
Synthesis of Phenothiazine Analogs
Phenothiazines are a class of heterocyclic compounds with a tricyclic structure that have found applications as antipsychotic, antihistaminic, and antiemetic drugs. 2-Phenylthiophenol can be a precursor in the synthesis of certain phenothiazine analogs through cyclization reactions with appropriately substituted anilines.
Precursor for Biologically Active Thioethers
The ability of 2-Phenylthiophenol to readily form thioethers through S-alkylation and S-arylation makes it a key intermediate for introducing the 2-phenylphenylthio moiety into potential drug candidates. This group can influence the lipophilicity, metabolic stability, and receptor-binding properties of a molecule.
Building Block for Novel Heterocycles
The thiol group of 2-Phenylthiophenol can be used as a handle for the construction of various sulfur-containing heterocyclic systems. These heterocycles are often explored in drug discovery programs for their diverse pharmacological activities.
Safety and Handling
2-Phenylthiophenol, like many thiols, is expected to have a strong, unpleasant odor. It should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Based on the GHS classifications for the general class of thiophenols, it may be harmful if swallowed, toxic in contact with skin, and cause skin and eye irritation. Users should always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
2-Phenylthiophenol is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique combination of a biaryl framework and a reactive thiol group allows for its use in the construction of complex molecules, including those with potential therapeutic applications. While detailed experimental data for this specific compound is somewhat limited in the public domain, the general principles of thiophenol chemistry provide a solid foundation for its application in research and development. Further exploration of the reactivity and applications of 2-Phenylthiophenol is warranted and may lead to the discovery of novel chemical entities with valuable properties.
References
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PubChem. (n.d.). 2-Phenylthiophenol. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023, October 29). Thiophenol. In Wikipedia. Retrieved from [Link]
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PubChem. (n.d.). 2-phenylbenzenethiol. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023, November 21). Ullmann condensation. In Wikipedia. Retrieved from [Link]
